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Introduction: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a

critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key

proteins involved in DNA repair pathways, notably FANCD2 and PCNA.[1][2][3] Its function in

reversing monoubiquitination of these substrates makes it a crucial regulator of the Fanconi

Anemia (FA) pathway and translesion synthesis (TLS).[2][3] The dependence of certain cancer

cells, particularly those with deficiencies in homologous recombination (HR) such as BRCA1/2

mutations, on USP1 for survival has positioned it as a promising therapeutic target.[1][4][5] I-
138 is a potent and selective, orally active, and reversible inhibitor of the USP1-UAF1 complex,

showing significant promise in preclinical studies.[6] This document provides a comprehensive

overview of the available preclinical data for I-138, including its mechanism of action, in vitro

and in vivo efficacy, and the experimental protocols used to generate this data.

Core Data Summary
In Vitro Potency and Selectivity
I-138 demonstrates high potency against the USP1-UAF1 complex with strong enzymatic

inhibition. Its selectivity has been profiled against a panel of other deubiquitinating enzymes

(DUBs), showing a favorable selectivity profile.
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Parameter Value Assay Reference

IC50 4.1 nM

USP1-UAF1 ubiquitin-

Rhodamine 110

cleavage assay

[1][6]

Ki 5.4 nM Not Specified [6]

Selectivity High
DUBprofiler panel (45

DUBs)
[1]

Off-target activity

Inhibits USP12 and

USP46 by ~50% at 10

µM

Not Specified [3][7]

Cellular Activity
In cellular assays, I-138 effectively engages its target, leading to the accumulation of

monoubiquitinated FANCD2 and PCNA, which are key biomarkers of USP1 inhibition. This on-

target activity translates to cytotoxic effects in cancer cell lines with DNA repair deficiencies.
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Cell Line Effect Concentration Duration Reference

MDA-MB-436

Induces

monoubiquitinati

on of FANCD2

and PCNA

0.5 µM 4 hours [1][6]

MDA-MB-436

Dose-

dependently

inhibits cell

viability

0.01-10 µM 10 days [6]

HCC1954
No effect on cell

viability
0.01-10 µM 10 days [6]

HAP-1 (WT)

Induces

monoubiquitinati

on of FANCD2

and PCNA

0.5 µM 4 hours [1][6]

HAP-1 (USP1

KO)

No effect on

FANCD2 and

PCNA

ubiquitination

0.5 µM 4 hours [1]

BRCA1-deficient

ovarian and

breast cancer

cells

Preferentially

killed
Not Specified Not Specified [4][5]

In Vivo Efficacy
I-138 has demonstrated antitumor activity in preclinical mouse models, both as a monotherapy

and in combination with PARP inhibitors.
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Model Treatment Dose Duration Outcome Reference

Mice bearing

MDA-MB-436

tumors

I-138

monotherapy

50 mg/kg/day

(oral)
41 days

Modest

antitumor

activity

[6]

Mice bearing

BRCA1/2

mutant

tumors

I-138 +

Niraparib
Not Specified Not Specified

Enhanced

tumor

inhibition

[6]

Mechanism of Action and Signaling Pathway
I-138 is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1

complex.[1] Its binding is synergistic with ubiquitin, suggesting it stabilizes a conformation of

the enzyme that is favorable for ubiquitin binding but unfavorable for catalysis.[1] By inhibiting

USP1, I-138 prevents the deubiquitination of FANCD2 and PCNA.[1][6] The persistent

monoubiquitination of these proteins leads to replication stress, DNA damage, and S-phase

arrest, ultimately resulting in synthetic lethality in cancer cells with pre-existing DNA repair

defects, such as BRCA1/2 mutations.[1][4][5]
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Caption: Signaling pathway of USP1 inhibition by I-138.
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Experimental Protocols
In Vitro USP1-UAF1 Inhibition Assay

Assay Principle: A biochemical assay to measure the enzymatic activity of the purified USP1-

UAF1 complex. A fluorogenic substrate, ubiquitin-Rhodamine 110, is used, and the cleavage

of this substrate by USP1-UAF1 results in a fluorescent signal.

Procedure:

The USP1-UAF1 enzyme complex is incubated with varying concentrations of I-138.

The ubiquitin-Rhodamine 110 substrate is added to initiate the reaction.

The fluorescence intensity is measured over time using a plate reader.

The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the

dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)
Assay Principle: To confirm target engagement in a cellular context, CETSA measures the

thermal stability of USP1 in the presence of I-138. Ligand binding typically increases the

thermal stability of the target protein.

Procedure:

Cells are treated with either DMSO (vehicle) or I-138.

The treated cells are heated to a range of temperatures.

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by

centrifugation.

The amount of soluble USP1 at each temperature is quantified by Western blotting or

other protein detection methods.

A melting curve is generated, and a shift in the melting temperature indicates target

engagement.
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In Vivo Tumor Xenograft Study
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

Procedure:

Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into the flanks of

the mice.

When tumors reach a palpable size, mice are randomized into treatment and control

groups.

I-138 is administered orally at a specified dose and schedule (e.g., 50 mg/kg/day).

Tumor volume is measured regularly using calipers.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis

(e.g., levels of ubiquitinated PCNA and FANCD2).
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Caption: Experimental workflow for an in vivo xenograft study.

Therapeutic Potential and Future Directions
The preclinical data for I-138 strongly support its development as a targeted therapy for

cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1]

[4][5] The synthetic lethal relationship between USP1 inhibition and HR deficiency provides a

clear patient selection strategy.[2][4][5]

Furthermore, the ability of I-138 to overcome resistance to PARP inhibitors is a significant

finding.[4][5] PARP inhibitor resistance is a growing clinical challenge, and I-138, either as a
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monotherapy or in combination, could provide a much-needed therapeutic option for these

patients.[4][5] The induction of single-stranded DNA gaps by I-138 appears to be a key

mechanism for its cytotoxicity and its ability to re-sensitize resistant cells to PARP inhibitors.[4]

[5][8]

Future research should focus on further elucidating the mechanisms of resistance to USP1

inhibitors, identifying additional patient populations that may benefit from this therapy, and

exploring other rational combination strategies. As I-138 and other USP1 inhibitors advance

through clinical trials, a deeper understanding of their clinical activity, safety profile, and optimal

use will be gained. Several USP1 inhibitors are currently in phase 1 clinical trials.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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